

Comparative Guide: Bioequivalence Studies of Generic Mosapride Formulations

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Compound of Interest

Compound Name: 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide

CAS No.: 62190-13-0

Cat. No.: B13824460

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Executive Summary

Mosapride Citrate (Reference Listed Drug: Gasmotin®) is a selective 5-HT₄ receptor agonist used to treat gastrointestinal motility disorders.[1][2] Developing a generic equivalent requires rigorous bioequivalence (BE) testing to demonstrate that the test formulation displays the same rate and extent of absorption as the reference product.

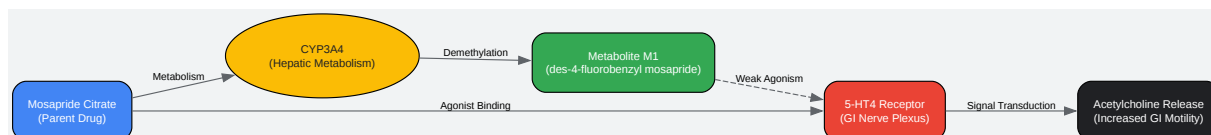
This guide provides a technical roadmap for researchers designing BE studies for Mosapride Citrate 5 mg tablets. It covers the mechanism of action, pharmacokinetic (PK) profile, clinical study design, and validated bioanalytical protocols (LC-MS/MS).

Mechanism of Action & Metabolic Pathway

Mosapride functions as a gastroprokinetic agent.[2][3][4][5][6][7] Unlike cisapride, it has high selectivity for 5-HT₄ receptors and negligible affinity for 5-HT₃ or D₂ receptors, reducing the risk of extrapyramidal symptoms or QT prolongation.

Metabolic Activation

Mosapride is extensively metabolized in the liver, primarily by CYP3A4. The major active metabolite is des-4-fluorobenzyl mosapride (M1), which retains pharmacological activity but is less potent than the parent compound regarding 5-HT₄ agonism.



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Figure 1: Mechanism of action and primary metabolic pathway of Mosapride Citrate.

Clinical Bioequivalence Study Design

To satisfy regulatory bodies (e.g., PMDA, NMPA, KFDA), the study must prove that the 90% Confidence Intervals (CI) for the geometric mean ratios of AUC and C_{max} fall within the 80.00–125.00% acceptance range.

Core Protocol: Fasting Study (Pivotal)

Most regulatory guidelines prioritize the fasting study for immediate-release (IR) gastroprokinetics.

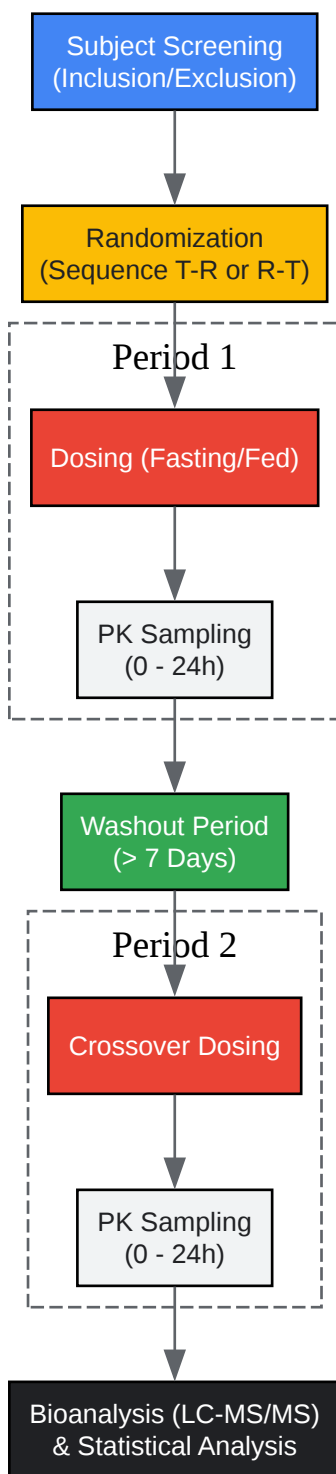
- Design: Randomized, open-label, two-period, two-sequence, single-dose crossover.
- Subjects: Healthy adult volunteers (n = 24–30 typically provides >80% power).
- Dose: Single 5 mg tablet.^{[4][6][8]}
- Washout Period: Minimum 7 days. (Mosapride t_{1/2} is ~2 hours; 7 days > 80 half-lives, ensuring no carryover).
- Sampling Schedule:

- Pre-dose (0 h)
- Frequent sampling around Tmax (0.25, 0.5, 0.75, 1.0, 1.25, 1.5, 2.0 h)
- Elimination phase (3, 4, 6, 8, 12, 24 h)[6]

Fed Study Considerations

While the Gasmotin® label permits administration before or after meals, a Fed BE study is often required by the US FDA and other agencies for all solid oral dosage forms to rule out dose-dumping.

- Meal: Standard high-fat, high-calorie meal (approx. 800–1000 kcal).
- Note: Food decreases C_{max} and AUC in dogs significantly, but human studies show less clinical impact. However, strict standardization is required.



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Figure 2: Standard crossover bioequivalence study workflow.

Bioanalytical Methodology (LC-MS/MS)

Mosapride requires a high-sensitivity assay due to its relatively low C_{max} (approx. 20–90 ng/mL for a 5 mg dose) and rapid elimination.

Validated Method Parameters

- Instrument: LC-MS/MS (e.g., Triple Quadrupole).
- Ionization: Electrospray Ionization (ESI), Positive mode.[3]
- Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or TBME is preferred over protein precipitation for cleaner baselines at lower LOQs.
- Internal Standard (IS): Mosapride-d5 (deuterated) or Cisapride (if selectivity is proven).

Mass Spectrometry Transitions (MRM)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Mosapride	422.2	198.1	40	25
IS (e.g., Tamsulosin)	409.1	228.1	35	20

Note: Transitions may vary slightly based on instrument calibration.

Comparative Performance Data

The following table summarizes pharmacokinetic parameters from published bioequivalence studies comparing generic Mosapride (Test) against Gasmotin® (Reference).

Table 1: Summary of Pharmacokinetic Parameters (5 mg Single Dose, Fasting)

Parameter	Definition	Reference (Gasmotin) Mean ± SD	Test Formulation Mean ± SD	Acceptance Criteria (90% CI)
C _{max} (ng/mL)	Peak Plasma Concentration	84.4 ± 25.1	98.9 ± 30.2	80.00 – 125.00%
T _{max} (h)	Time to Peak	0.7 ± 0.3	0.8 ± 0.4	N/A (Comparable)
AUC _{0-t} (ng[9] [10]·h/mL)	Area Under Curve (last sample)	179.6 ± 55.4	184.4 ± 60.1	80.00 – 125.00%
t _{1/2} (h)	Elimination Half-life	2.3 ± 0.4	2.4 ± 0.5	N/A

Data Source: Adapted from Kim et al. (2012) study on Korean volunteers [3],[9] Values may vary by population (e.g., CYP3A4 polymorphism).

Statistical Interpretation

- Intra-subject Variability: Mosapride generally exhibits low-to-moderate variability. A sample size of 24 is usually sufficient to meet the power requirement.
- Outliers: Due to the "first-pass" effect variability, occasional outliers may be observed. Pre-specified statistical plans must account for outlier handling.

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